

Comparative Efficacy of Androgen Receptor-Targeting PROTACs in Prostate Cancer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *POI ligand 1*

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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of prominent Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Androgen Receptor (AR), a key driver in prostate cancer. This document synthesizes preclinical and clinical data to offer an objective overview of their performance, supported by detailed experimental methodologies.

Introduction to Androgen Receptor PROTACs

The Androgen Receptor (AR) signaling pathway is a critical therapeutic target in prostate cancer. However, resistance to conventional AR inhibitors often emerges. PROTACs represent a novel therapeutic modality that, instead of merely inhibiting the AR, hijack the cell's ubiquitin-proteasome system to induce its degradation. These heterobifunctional molecules consist of a ligand that binds to the AR, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR protein. This "event-driven" mechanism offers the potential to overcome resistance mechanisms associated with AR overexpression and mutations.^{[1][2]}

In Vitro Efficacy: A Comparative Analysis

The preclinical efficacy of AR-targeting PROTACs is primarily evaluated by their ability to induce AR degradation, measured as the half-maximal degradation concentration (DC50), and their potency in inhibiting cancer cell proliferation, measured as the half-maximal inhibitory

concentration (IC50). Below is a summary of the in vitro efficacy of several key AR PROTACs across various prostate and breast cancer cell lines.

Compound	Cell Line	DC50 (nM)	IC50 (nM)	E3 Ligase Recruited	Reference(s)
ARV-110 (Bavdegalutamide)	VCaP	~1	-	Cereblon (CRBN)	[3]
LNCaP	~1	-	Cereblon (CRBN)	[3]	
ARV-766	VCaP	<1	11.5	Cereblon (CRBN)	[4] [5] [6]
LNCaP	<1.3	2.8	Cereblon (CRBN)	[6] [7]	
ARD-61	MDA-MB-453 (Breast)	0.44	235	von Hippel-Lindau (VHL)	[8] [9]
MCF-7 (Breast)	1.8	39,000	von Hippel-Lindau (VHL)	[8] [9]	
BT-549 (Breast)	2.0	147,000	von Hippel-Lindau (VHL)	[8] [9]	
HCC1428 (Breast)	2.4	121	von Hippel-Lindau (VHL)	[8] [9]	
MDA-MB-415 (Breast)	3.0	380,000	von Hippel-Lindau (VHL)	[8] [9]	
ARD-69	VCaP	0.76	0.34	von Hippel-Lindau (VHL)	[1] [10] [11]
LNCaP	0.86	0.25	von Hippel-Lindau (VHL)	[1] [10] [11]	
22Rv1	10.4	183	von Hippel-Lindau (VHL)	[1] [10] [11]	
BMS-986365 (CC-94676)	VCaP	-	-	Cereblon (CRBN)	[12]

LNCaP	-	-	Cereblon (CRBN)	[12]
ARD-266	LNCaP	0.5	-	von Hippel- Lindau (VHL) [13]
VCaP	1	-	von Hippel- Lindau (VHL)	[13]
22Rv1	0.2	-	von Hippel- Lindau (VHL)	[13]
AZD9750	LNCaP	9.9	-	Cereblon (CRBN) [14]

In Vivo Efficacy: Tumor Growth Inhibition

The in vivo anti-tumor activity of AR PROTACs is a critical measure of their therapeutic potential. The following table summarizes key in vivo efficacy data for selected compounds.

Compound	Model	Treatment	Tumor Growth Inhibition (TGI)	Reference(s)
ARV-110 (Bavdegalutamide)	VCaP Xenograft	3 mg/kg, p.o.	109%	[15]
Enzalutamide-resistant VCaP Xenograft	10 mg/kg, p.o.	70%		
ARV-766	Non-castrated VCaP Xenograft	10 mg/kg/day, p.o.	98%	[6]
ARD-69	VCaP Xenograft	50 mg/kg, i.p. (single dose)	Significant AR and PSA reduction	
BMS-986365 (CC-94676)	ARPI-resistant mCRPC models	-	Deep and durable tumor suppression	[12]
AZD9750	C901 PDX model	30 mg/kg, p.o.	95% AR reduction	[14]

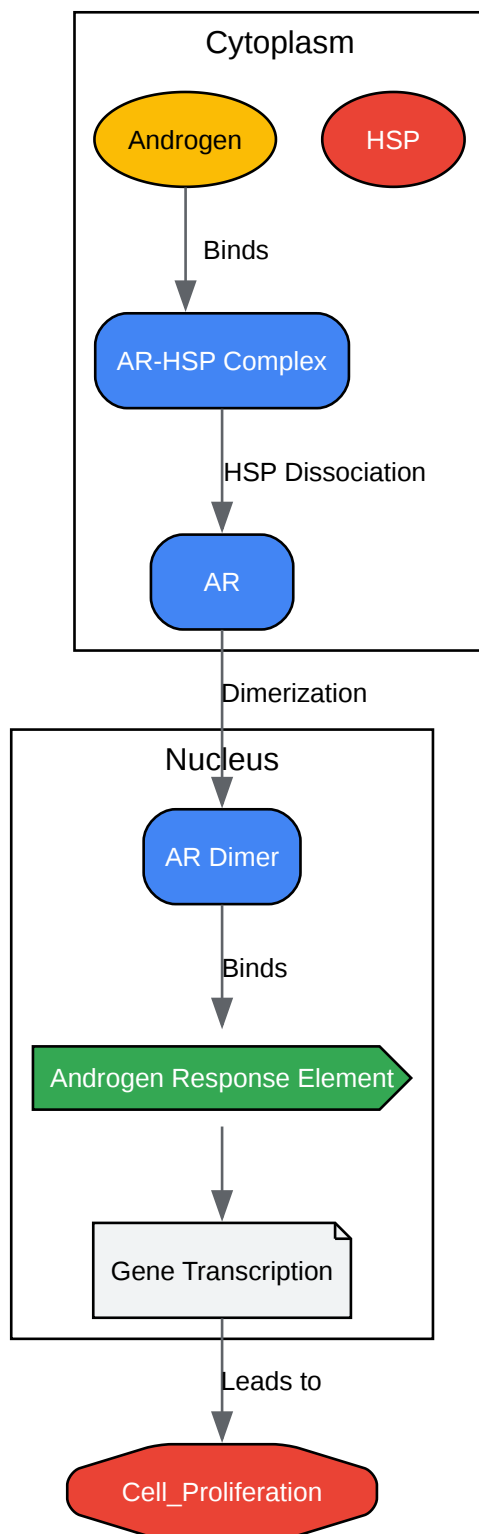
Clinical Efficacy Highlights

Several AR-targeting PROTACs have advanced to clinical trials, demonstrating promising activity in patients with metastatic castration-resistant prostate cancer (mCRPC).

- ARV-110 (Bavdegalutamide): In a Phase I/II study, ARV-110 demonstrated anti-tumor activity in mCRPC patients who had progressed on prior therapies.[\[11\]](#)
- ARV-766: This next-generation oral PROTAC has shown promising clinical activity in patients with mCRPC, including those with AR ligand-binding domain mutations that confer resistance to current therapies.[\[4\]](#)
- BMS-986365 (CC-94676): This orally bioavailable AR PROTAC has shown a manageable safety profile and anti-tumor activity in heavily pretreated mCRPC patients.

Signaling Pathways and Experimental Workflows

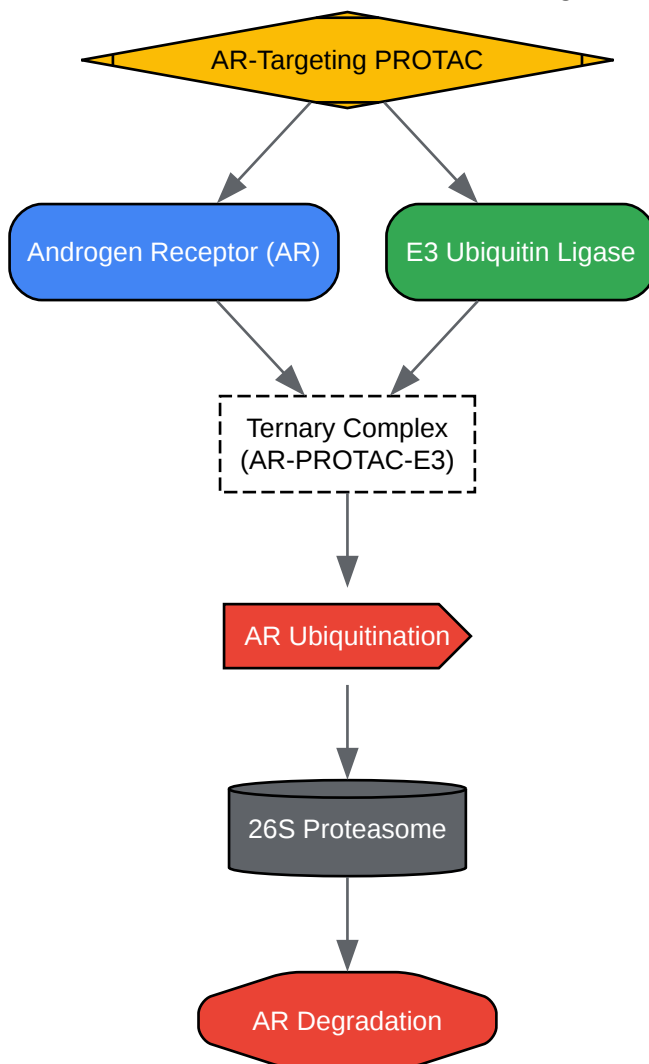
Androgen Receptor Signaling Pathway



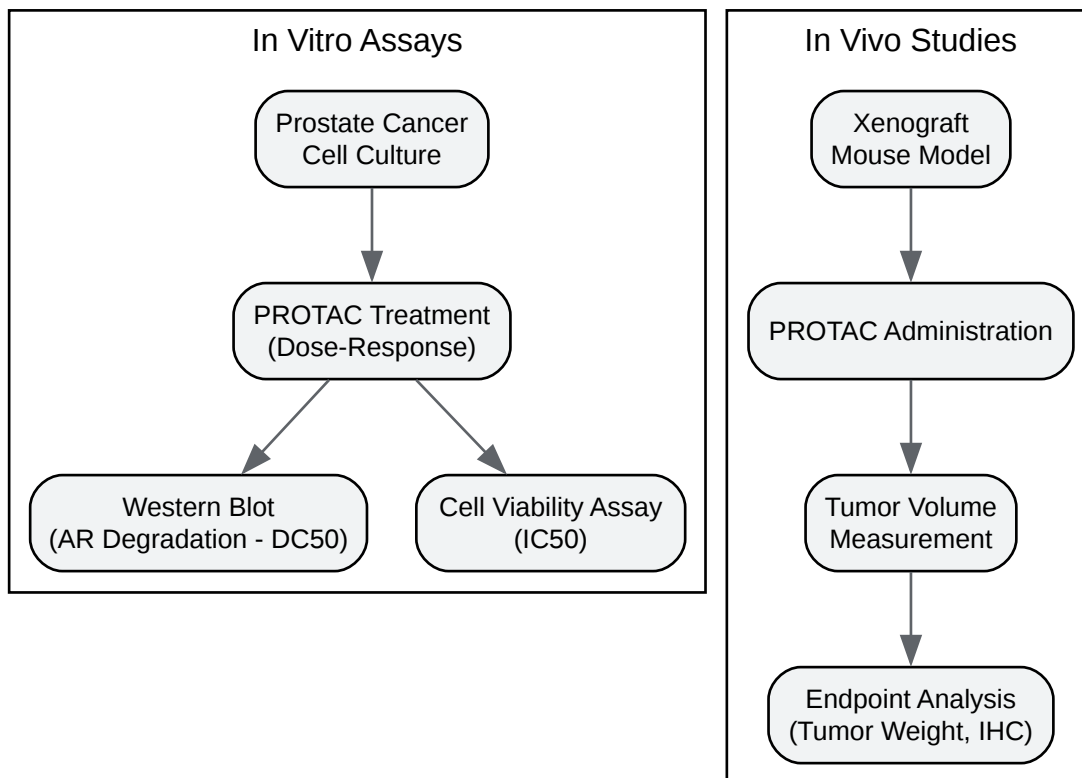
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Caption: Androgen Receptor (AR) Signaling Pathway.

PROTAC Mechanism of Action for AR Degradation



Experimental Workflow for PROTAC Efficacy



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- To cite this document: BenchChem. [Comparative Efficacy of Androgen Receptor-Targeting PROTACs in Prostate Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541801#comparative-analysis-of-poi-ligand-1-efficacy]

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